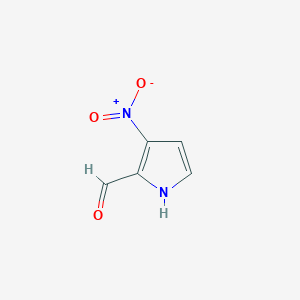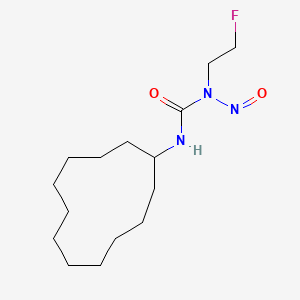
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso-: is a specialized organic compound characterized by the presence of a cyclododecyl group, a fluoroethyl group, and a nitroso group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- typically involves the reaction of cyclododecylamine with 2-fluoroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with nitrosyl chloride or a similar nitrosating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学的研究の応用
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclododecyl and fluoroethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.
類似化合物との比較
Similar Compounds
- Urea, 1-cyclododecyl-3-(2-chloroethyl)-3-nitroso-
- Urea, 1-cyclododecyl-3-(2-bromoethyl)-3-nitroso-
- Urea, 1-cyclododecyl-3-(2-iodoethyl)-3-nitroso-
Uniqueness
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
33024-43-0 |
|---|---|
分子式 |
C15H28FN3O2 |
分子量 |
301.40 g/mol |
IUPAC名 |
3-cyclododecyl-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C15H28FN3O2/c16-12-13-19(18-21)15(20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,20) |
InChIキー |
QWCNUVGJRHARHM-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(CCCCC1)NC(=O)N(CCF)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
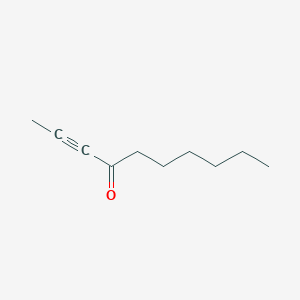

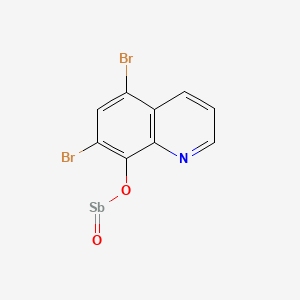
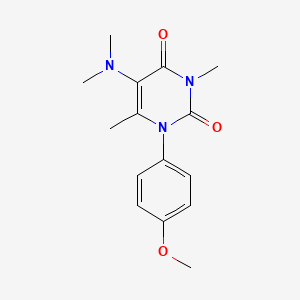
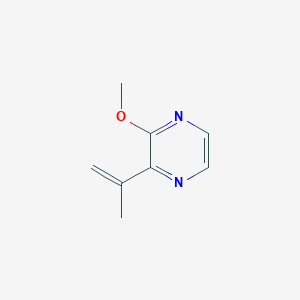
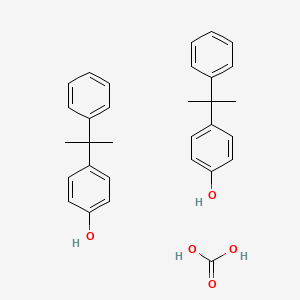
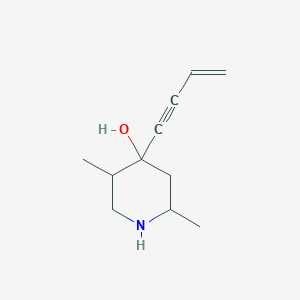
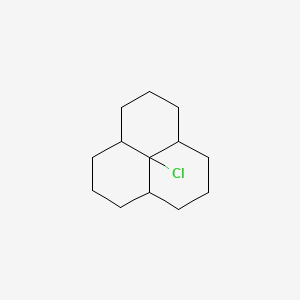
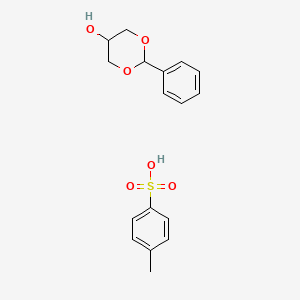
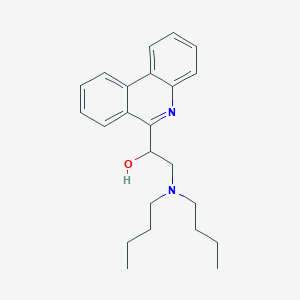
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
